4-(Oxazol-4-yl)aniline
Description
Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUIXYCMMXALOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314204 | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568556-31-0 | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568556-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Oxazol-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes to form the oxazole ring . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation reactions .
Industrial Production Methods
Industrial production methods for 4-(Oxazol-4-yl)aniline may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to streamline the process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The amino group (-NH₂) activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions. Key reactions include:
-
Nitration :
Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to yield nitro derivatives. The electron-donating amino group facilitates nitration at the para position relative to the oxazole ring. -
Halogenation :
Chlorination or bromination occurs using Cl₂ or Br₂ in acetic acid, producing halogenated derivatives. For example, bromination yields 3-bromo-4-(oxazol-4-yl)aniline.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-(Oxazol-4-yl)-2-nitroaniline |
| Bromination | Br₂, CH₃COOH, rt | 3-Bromo-4-(oxazol-4-yl)aniline |
Acylation and Alkylation of the Amino Group
The primary amine undergoes nucleophilic reactions with acylating or alkylating agents:
-
Acylation :
Reacts with acetyl chloride (CH₃COCl) in pyridine to form N-acetyl-4-(oxazol-4-yl)aniline. -
Alkylation :
Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methyl-4-(oxazol-4-yl)aniline.
Oxidation Reactions
The oxazole ring and amino group are susceptible to oxidation:
-
Oxazole Ring Oxidation :
Reacts with potassium permanganate (KMnO₄) in acidic conditions to form oxazole-4-carboxylic acid derivatives. -
Amine Oxidation :
Hydrogen peroxide (H₂O₂) or RuO₄ oxidizes the -NH₂ group to a nitro (-NO₂) group.
Reduction Reactions
Selective reduction of functional groups is achievable:
-
Oxazole Ring Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole to a dihydrooxazole or opens the ring, depending on conditions. -
Nitro Group Reduction :
If present, nitro groups are reduced to amines using Sn/HCl or H₂/Pd-C.
Cycloaddition Reactions
The oxazole ring participates in [3+2] cycloadditions with dipolarophiles:
-
With Ynamides :
Under gold catalysis, this compound reacts with ynamides to form polysubstituted oxazolo[5,4-d]pyrimidines .
Nucleophilic Substitution
The oxazole’s 2-position (if substituted with a leaving group) undergoes nucleophilic substitution:
-
Chloride Displacement :
A chloro-substituted oxazole reacts with amines (e.g., NH₃) to yield amino-oxazole derivatives.
Diazotization and Coupling
The amino group forms diazonium salts, enabling coupling reactions:
-
Sandmeyer Reaction :
Diazotization with NaNO₂/HCl followed by CuCN yields 4-(oxazol-4-yl)benzonitrile.
Key Research Findings
-
Catalytic Specificity : Gold(I) catalysts enhance regioselectivity in cycloadditions, achieving >80% yields .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution reaction rates by stabilizing transition states.
-
Steric Hindrance : Bulky substituents on the oxazole ring reduce electrophilic substitution efficiency at the ortho position.
This compound’s versatility in electrophilic, nucleophilic, and cycloaddition reactions underscores its utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize controlled conditions to optimize selectivity and yield.
Scientific Research Applications
Medicinal Chemistry
4-(Oxazol-4-yl)aniline has been explored for its potential as a therapeutic agent in various medical applications:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma). The mechanism involves the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Properties : This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases through the inhibition of NF-kB signaling pathways.
Drug Discovery
The compound is being investigated for its role in drug discovery, particularly in developing new therapeutic agents targeting specific enzymes or receptors. For instance, it has shown promise as a selective inhibitor of human carbonic anhydrase II (hCA II), which is involved in regulating pH and fluid balance in tissues .
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing more complex organic molecules, including other oxazole derivatives with enhanced biological activities. Research has led to the development of novel compounds with significant antitubercular activity, highlighting the versatility of this compound in synthetic chemistry .
Case Study 1: Anticancer Properties
A study published in the World Journal of Pharmaceutical Research examined the synthesis of novel oxazole derivatives, including this compound derivatives. These compounds were tested against various cancer cell lines, revealing significant cytotoxic effects, particularly against colon and cervical cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 45 |
| This compound | Caco-2 | 30 |
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common bacterial strains. The study reported minimum inhibitory concentrations (MICs) that support its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 4-(Oxazol-4-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
*Inferred from analogs.
Biological Activity
4-(Oxazol-4-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features an oxazole ring attached to an aniline moiety, which influences its biological interactions. The molecular formula is , with a molecular weight of approximately 160.18 g/mol. Its structure is crucial for its reactivity and biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that certain derivatives have IC50 values in the low micromolar range, indicating potent activity against tumor cells .
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, primarily through the inhibition of enzymes such as prostaglandin H2 synthase. Molecular docking studies suggest that this compound can effectively bind to these enzymes, potentially leading to reduced inflammation in various models .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Cell Cycle Modulation: It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Interactions: Binding studies indicate that this compound interacts with specific protein targets, altering their function and contributing to its therapeutic effects .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Study: A study conducted on a panel of cancer cell lines demonstrated that derivatives of this compound induced apoptosis and inhibited proliferation, suggesting its role as a lead compound in anticancer drug development .
- Inflammation Model: In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines .
- Antimicrobial Efficacy: Laboratory tests showed that this compound effectively inhibited the growth of common bacterial strains, indicating its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Oxazol-4-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer :
- Multicomponent Reactions : Acridine photocatalysis enables tricomponent coupling of aldehydes, anilines, and carboxylic acids. For example, LED irradiation in the presence of Cu(MeCN)BF₄ and acridine catalysts facilitates decarboxylative amine construction, yielding derivatives like N-(Cyclohexyl(phenyl)methyl)-3-(oxazol-4-yl)aniline (60% yield) .
- Heterocyclic Building Blocks : Use pre-synthesized oxazole intermediates (e.g., 4-oxazoleboronic acid) in Suzuki-Miyaura cross-coupling with halogenated anilines. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water mixtures at 80°C .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (Rf ~0.3–0.5) and confirm structure by H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazole C=O at ~160 ppm) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. For example, resolve oxazole ring orientation by analyzing anisotropic displacement parameters and hydrogen bonding (e.g., N–H···O interactions with adjacent molecules) .
- Spectroscopic Cross-Validation : Compare experimental H NMR coupling constants (e.g., J = 2–3 Hz for adjacent oxazole protons) with DFT-predicted values. Employ HSQC and HMBC to assign quaternary carbons (e.g., oxazole C-2 and C-4 positions) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 187.0874 for C₉H₈N₂O) confirms molecular formula and excludes isomeric impurities .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Test concentrations (1–128 µg/mL) in Mueller-Hinton broth, with MIC determination after 18–24 hrs .
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR) via fluorescence polarization. Prepare test compounds in DMSO (<1% v/v) and measure IC₅₀ using ADP-Glo™ assays .
- Cytotoxicity : MTT assays on HEK-293 cells (24–48 hrs exposure). Normalize viability to controls (DMSO vehicle) and calculate EC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices (e.g., ) to identify nucleophilic sites (C-3/C-5 of aniline ring vs. oxazole C-2) .
- Transition State Analysis : Simulate nitration pathways using Gaussian 16. Compare activation energies for meta vs. para substitution relative to the oxazole group. Validate with experimental HPLC retention times .
- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to assess solvation’s impact on regioselectivity .
Q. How to address contradictory crystallographic data in polymorph screening of this compound derivatives?
- Methodological Answer :
- High-Throughput Screening : Use solvent-drop grinding (CH₃CN, EtOH, DCM) to generate polymorphs. Analyze via PXRD (Bruker D8 Advance) and compare with simulated patterns from Mercury CSD .
- Thermal Analysis : DSC (10°C/min) identifies enantiotropic transitions. Pair with variable-temperature XRD to resolve disordered oxazole ring conformations .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer. Correlate with dissolution rates for bioavailability studies .
Q. What strategies mitigate competing side reactions during late-stage functionalization of this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the aniline -NH₂ with Boc groups (Boc₂O, DMAP) during oxazole alkylation. Deprotect with TFA/DCM (1:4 v/v) post-reaction .
- Microwave-Assisted Synthesis : Accelerate Buchwald-Hartwig aminations (e.g., coupling with aryl halides) using Pd₂(dba)₃/XPhos (120°C, 30 min) to minimize oxazole ring degradation .
- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., iminoxyl radicals) and adjust reaction conditions dynamically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
